5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
Overview
Description
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3 . It is a yellow solid and has a molecular weight of 222.11 g/mol.
Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is characterized by a five-membered pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a yellow solid . It has a molecular weight of 222.11 g/mol.Scientific Research Applications
OLED Applications
5-(Pyrrolidin-2-yl)pyrimidine derivatives have been utilized in the synthesis of heteroleptic Ir(III) metal complexes for OLED applications. These complexes, due to their specific structural properties, exhibit high quantum yields and are used in fabricating high-performance sky-blue- and white-emitting OLEDs. The coordination arrangement around the Ir(III) metal element and the relationship between emission color and the position of nitrogen atoms in the pyrimidine fragment are crucial for their photophysical properties (Chang et al., 2013).
Synthesis and Mass Spectrometry
Reactions of trichloropyrimidine with pyridine derivatives, including 5-(Pyrrolidin-2-yl)pyrimidine, have been studied, leading to the formation of tricationic pyrimidines. These compounds were characterized using techniques like ESIMS and FABMS, providing insights into the molecular structure and the potential for further chemical applications (Venkatachalam et al., 2002).
Chemical Synthesis
Various synthetic pathways involving 5-(Pyrrolidin-2-yl)pyrimidine have been developed, leading to the formation of novel compounds. These include the synthesis of 1′-aza-C-nucleosides and a series of functionalized pyrimidine-2,4(1H,3H)-diones. Such synthetic processes often utilize multicomponent reactions and explore different chemical conditions to achieve desired products (Filichev & Pedersen, 2001; Brahmachari et al., 2020).
Biological Activity
5-(Pyrrolidin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, derivatives with plant growth stimulating effects have been identified, indicating the potential for agricultural applications. Additionally, methods for synthesizing these compounds have been explored, providing a basis for further pharmaceutical research (Pivazyan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-pyrrolidin-2-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-8(11-3-1)7-4-9-6-10-5-7;;/h4-6,8,11H,1-3H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBSSWJYOFRDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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